molecular formula C20H19N3O3S2 B11644068 2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11644068
M. Wt: 413.5 g/mol
InChI Key: GMVGMNCKHRYFEE-UHFFFAOYSA-N
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Description

2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is an organic compound known for its unique chemical structure and properties. This compound is a derivative of 4-nitroaniline and is characterized by the presence of methoxy, nitro, and dithioloquinoline groups. It is used in various scientific and industrial applications due to its distinctive chemical behavior and potential for forming complex molecular structures .

Preparation Methods

The synthesis of 2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves multiple steps, starting with the preparation of 2-methoxy-4-nitroaniline. This intermediate is synthesized through nitration of 2-methoxyaniline using nitric acid and sulfuric acid. The resulting 2-methoxy-4-nitroaniline is then subjected to further reactions to introduce the dithioloquinoline moiety. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions with diazonium salts to form azo compounds, which are useful in dye synthesis

Scientific Research Applications

2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is explored for drug development and medicinal chemistry.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. .

Mechanism of Action

The mechanism of action of 2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dithioloquinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. These interactions are studied to understand the compound’s potential therapeutic and toxicological effects .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline include:

    2-methoxy-4-nitroaniline: A precursor in the synthesis of the target compound, used in dye and pigment production.

    4-nitroaniline: A simpler analog used in various chemical syntheses and industrial applications.

    2-ethoxy-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline:

These compounds share similar chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19N3O3S2/c1-11-5-7-14-13(9-11)17-18(20(2,3)22-14)27-28-19(17)21-15-8-6-12(23(24)25)10-16(15)26-4/h5-10,22H,1-4H3

InChI Key

GMVGMNCKHRYFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)[N+](=O)[O-])OC)SS3)(C)C

Origin of Product

United States

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